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Introduction:

2-Propionamidobenzoic acid, a derivative of anthranilic acid, belongs to the class of N-

acylanthranilic acids. This class of compounds has garnered interest in medicinal chemistry

due to their diverse biological activities. Theoretical and computational studies are pivotal in

understanding the physicochemical properties, molecular structure, and potential biological

interactions of such molecules, thereby accelerating drug discovery and development

processes. This technical guide provides a comprehensive overview of the theoretical

approaches that can be applied to study 2-Propionamidobenzoic acid, including

methodologies for computational analysis and representative data from closely related analogs,

given the limited specific theoretical data for the title compound.

I. Molecular Structure and Physicochemical
Properties
While specific experimental data for 2-Propionamidobenzoic acid is scarce in the public

domain, theoretical calculations can provide valuable insights into its molecular geometry and

properties. Density Functional Theory (DFT) is a powerful tool for this purpose.
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A typical DFT protocol for optimizing the geometry of 2-Propionamidobenzoic acid and

calculating its physicochemical properties would involve the following steps:

Initial Structure Generation: A 3D structure of 2-Propionamidobenzoic acid is built using

molecular modeling software.

Conformational Analysis: A conformational search is performed to identify the lowest energy

conformer. This is crucial as the molecule has several rotatable bonds.

Geometry Optimization: The geometry of the most stable conformer is optimized using a

selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Vibrational frequency calculations are performed at the same level of

theory to confirm that the optimized structure corresponds to a true minimum on the potential

energy surface (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman

spectra.

Property Calculation: Various electronic and physicochemical properties are calculated from

the optimized geometry, including:

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic

charges, and the molecular electrostatic potential (MEP) map.

Spectroscopic Properties: Theoretical NMR chemical shifts and UV-Vis absorption spectra

(using Time-Dependent DFT, TD-DFT).

The following diagram illustrates a general workflow for the computational study of a small

molecule like 2-Propionamidobenzoic acid.
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Computational Chemistry Workflow.

Representative Physicochemical Data of Analogous
Compounds:
The following table summarizes key physicochemical properties for structurally related

compounds to provide a comparative context for 2-Propionamidobenzoic acid.
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Property
2-
Acetamidobenzoic
acid

2-Aminobenzoic
acid

2-Bromobenzoic
acid

Molecular Formula C₉H₉NO₃ C₇H₇NO₂ C₇H₅BrO₂

Molecular Weight (

g/mol )
179.17 137.14 201.02[1]

Melting Point (°C) 185-187 146-148 149-152

LogP (Octanol/Water) 1.15 (estimated) 1.21 1.89

pKa 3.75 (estimated)
2.1 (amino), 4.9

(carboxyl)
2.85

II. Experimental Protocols for Structural
Characterization
While this guide focuses on theoretical studies, these are often performed in conjunction with

experimental work. Key experimental techniques for characterizing 2-Propionamidobenzoic
acid would include:

Synthesis Protocol (General for N-Acylation of
Anthranilic Acid):
A common method for the synthesis of N-acylanthranilic acids involves the acylation of

anthranilic acid.

Dissolution: Dissolve anthranilic acid in a suitable solvent (e.g., dichloromethane or

tetrahydrofuran).

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to

deprotonate the amino group.

Acylation: Slowly add propionyl chloride or propionic anhydride to the reaction mixture at a

controlled temperature (often 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC).

Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract

the product into an organic solvent.

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄),

and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Protocol:
To obtain precise bond lengths, bond angles, and information on the crystal packing, single-

crystal X-ray diffraction is the gold standard.

Crystal Growth: Grow single crystals of 2-Propionamidobenzoic acid suitable for

diffraction. This is often achieved by slow evaporation of a saturated solution in an

appropriate solvent or solvent mixture.

Crystal Mounting: Mount a suitable crystal on a goniometer head.

Data Collection: Collect diffraction data at a specific temperature (e.g., 120 K to reduce

thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα

radiation)[1].

Structure Solution and Refinement: Process the collected data to solve and refine the crystal

structure. This involves determining the unit cell parameters, space group, and atomic

coordinates. The final structure is refined to achieve low R-factors.

Representative Crystallographic Data for 2-
Bromobenzoic Acid:
The following table provides an example of crystallographic data for a related compound, 2-

bromobenzoic acid, determined at 120 K[1].
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 14.7955 (4)

b (Å) 3.99062 (15)

c (Å) 22.9240 (8)

β (°) ** 96.906 (3)

Volume (Å³) ** 1343.69 (8)

Z 8

III. Molecular Docking and Signaling Pathway
Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. This is particularly

useful in drug development to understand how a ligand like 2-Propionamidobenzoic acid
might interact with a biological target.

Molecular Docking Protocol:
Ligand Preparation: Prepare the 3D structure of 2-Propionamidobenzoic acid. This

involves generating the low-energy conformer and assigning appropriate partial charges.

Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein

Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen

atoms, and assigning charges.

Binding Site Definition: Define the binding site on the receptor. This can be done based on

the location of a known co-crystallized ligand or by using binding site prediction algorithms.

Docking Simulation: Perform the docking using software such as AutoDock, GOLD, or MOE.

The software will generate a series of possible binding poses for the ligand in the receptor's
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active site.

Scoring and Analysis: The generated poses are ranked using a scoring function that

estimates the binding affinity. The top-ranked poses are then analyzed to identify key

interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic

interactions.

The following diagram outlines a typical molecular docking workflow.
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Molecular Docking Workflow.

Signaling Pathway Analysis:
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Should experimental data suggest that 2-Propionamidobenzoic acid has a particular

biological activity, theoretical studies can help elucidate the potential signaling pathways

involved. This is often an iterative process involving:

Target Identification: Based on in vitro or in silico screening, identify potential protein targets.

Pathway Mapping: Use databases like KEGG or Reactome to map the identified targets to

known signaling pathways.

Hypothesis Generation: Formulate hypotheses about how the compound might modulate

these pathways. For instance, if the compound inhibits a particular kinase, it could affect

downstream phosphorylation events.

Further Computational Studies: Employ more advanced computational techniques like

molecular dynamics simulations to study the dynamic effects of ligand binding on protein

conformation and function.

The following diagram illustrates a simplified logical flow for investigating the impact of a

compound on a signaling pathway.
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Logical Flow of Signaling Pathway Modulation.

Conclusion
While direct theoretical studies on 2-Propionamidobenzoic acid are not readily available, this

guide provides a robust framework for its computational investigation. By leveraging

established theoretical protocols and drawing comparisons with closely related analogs,

researchers can gain significant insights into the structural, physicochemical, and potential

biological properties of this molecule. The integration of computational chemistry with

experimental validation will be crucial in fully elucidating the characteristics and potential

applications of 2-Propionamidobenzoic acid in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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